(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate
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Overview
Description
(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with bromine atoms at positions 5 and 7, and a benzenesulfonate group attached to the quinoline nitrogen. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner-von Miller reactions . These methods often involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.
For the specific synthesis of this compound, the quinoline core is first brominated at positions 5 and 7 using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting dibromoquinoline is then reacted with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of greener solvents and catalysts may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced under appropriate conditions, leading to the formation of quinoline N-oxides or dihydroquinolines, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide, aniline, or thiophenol in solvents such as ethanol or DMF.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation and Reduction Reactions: Quinoline N-oxides or dihydroquinolines.
Coupling Reactions: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The quinoline core can intercalate with DNA, while the bromine atoms and sulfonate group may enhance binding affinity and specificity. The exact pathways and molecular targets involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: A related compound with similar structural features but different functional groups.
5,7-Dibromoquinoline: Lacks the methoxy and sulfonate groups, leading to different chemical and biological properties.
8-Hydroxyquinoline: A well-known compound with a broad range of applications in chemistry and biology.
Uniqueness
(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate is unique due to the combination of its quinoline core, bromine substitutions, and the presence of a methoxy and sulfonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2NO4S/c1-10-7-11(2)16(9-15(10)24-3)26(22,23)25-18-14(20)8-13(19)12-5-4-6-21-17(12)18/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQPKDNLLNFOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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